

JGB1741 in Cellular Metabolism Studies: An In-depth Technical Guide

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Compound of Interest

Compound Name: JGB1741

Cat. No.: B13393663

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Executive Summary

JGB1741 is a potent and specific small-molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in cellular metabolism, stress responses, and longevity. Primarily investigated for its anti-cancer properties, **JGB1741** exerts its effects by modulating the acetylation status of key regulatory proteins, most notably the tumor suppressor p53. This guide provides a comprehensive technical overview of **JGB1741**, focusing on its core mechanism of action, its established impact on apoptosis, and its inferred role in cellular metabolism. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts.

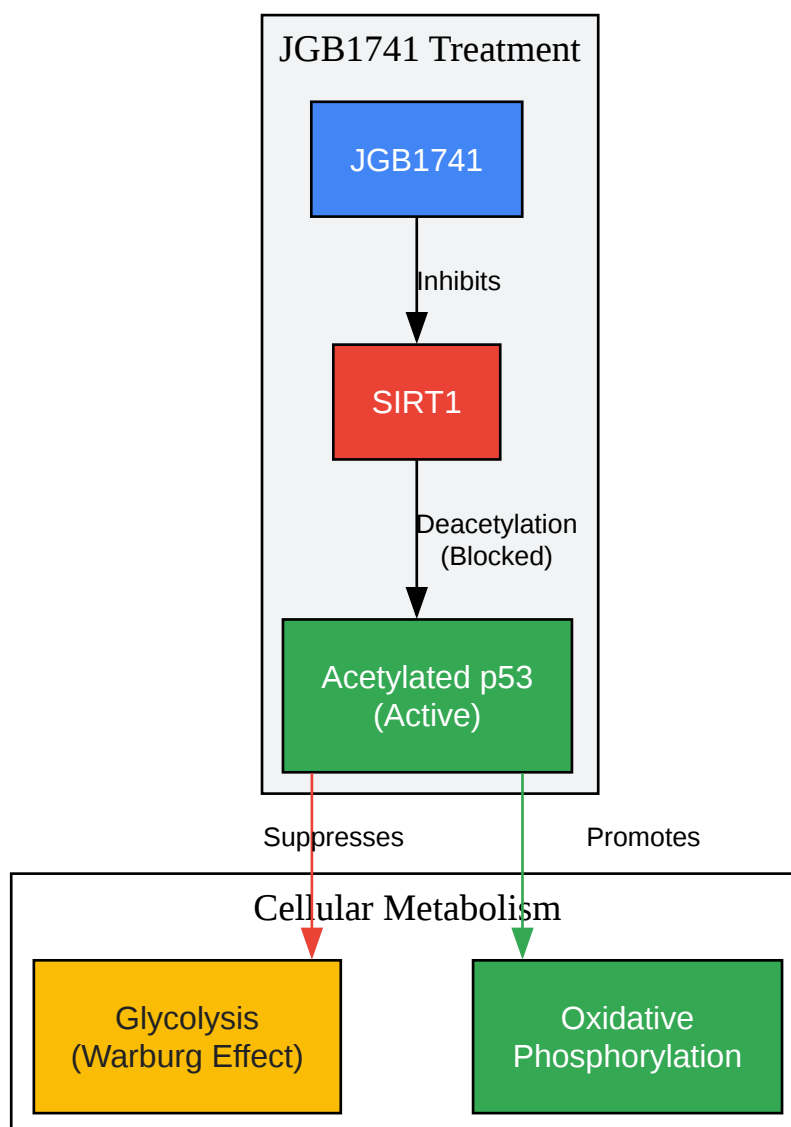
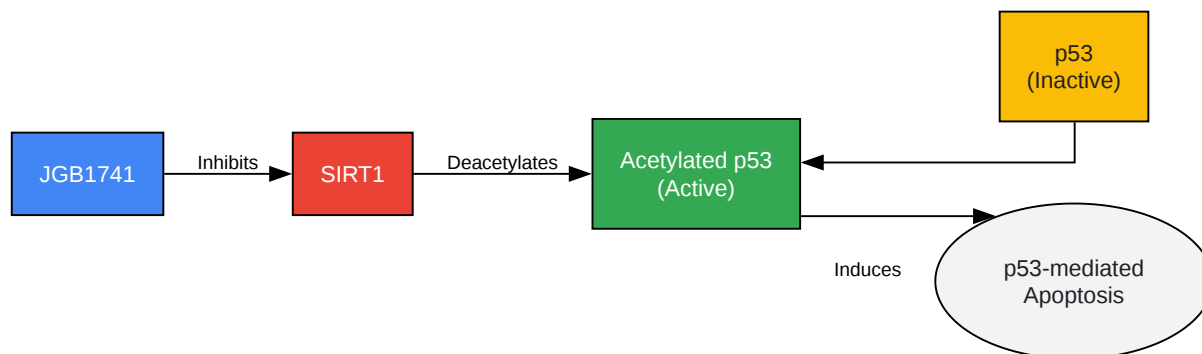
Core Mechanism of Action: SIRT1 Inhibition and p53 Acetylation

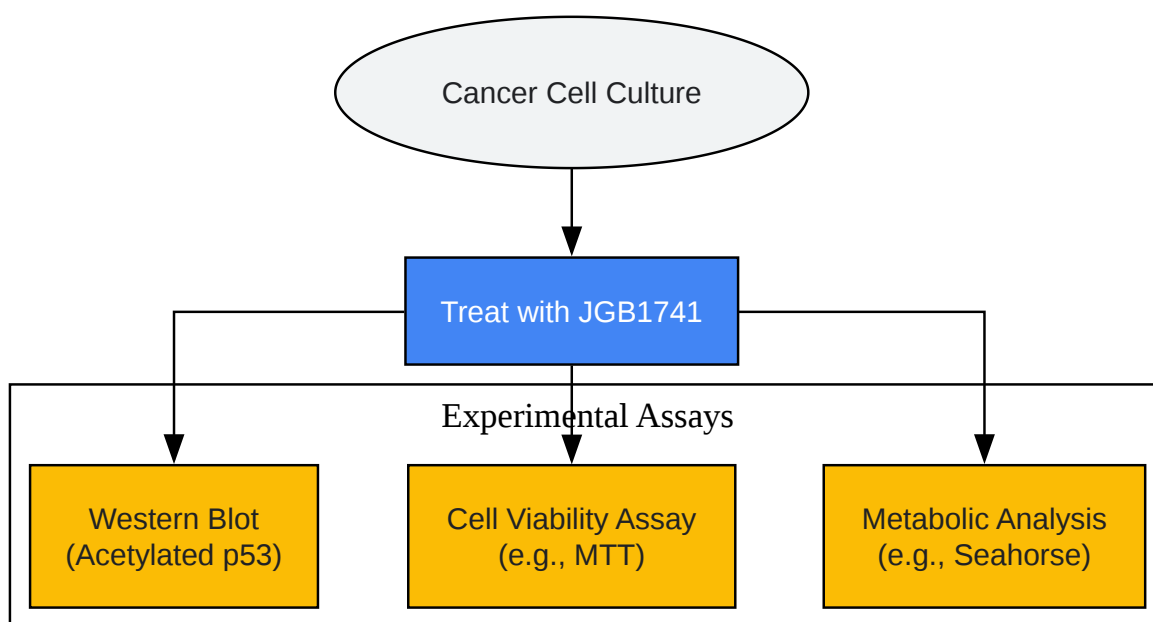
JGB1741 functions as a specific inhibitor of SIRT1, with a reported IC₅₀ of approximately 15 µM.^[1] It exhibits significantly weaker inhibition against other sirtuins, such as SIRT2 and SIRT3 (IC₅₀ > 100 µM), highlighting its specificity for SIRT1.^[1]

SIRT1 is an NAD⁺-dependent deacetylase that removes acetyl groups from a variety of protein substrates, including the tumor suppressor protein p53. Deacetylation of p53 by SIRT1 is a key regulatory mechanism that suppresses its transcriptional activity and promotes its degradation.

By inhibiting SIRT1, **JGB1741** leads to an increase in the acetylation of p53, particularly at lysine residues within its DNA-binding and C-terminal regulatory domains.[2][3]

Acetylated p53 is a more stable and transcriptionally active form of the protein.[2] This enhanced activity allows p53 to more effectively bind to the promoter regions of its target genes, leading to the induction of cell cycle arrest, senescence, and, most notably, apoptosis. [2][4]





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